![molecular formula C20H25N3O4 B5823109 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide](/img/structure/B5823109.png)
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide (ATB-346) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and has been shown to possess anti-inflammatory and analgesic properties without the gastrointestinal side effects commonly associated with NSAIDs.
Mechanism of Action
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide exerts its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins. Unlike traditional NSAIDs, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide selectively inhibits COX-2 activity while sparing the activity of COX-1, which is responsible for the production of protective prostaglandins in the gastrointestinal tract.
Biochemical and Physiological Effects:
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide possesses several advantages over traditional NSAIDs, including its selective inhibition of COX-2 activity, which reduces the risk of gastrointestinal side effects. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess superior anti-inflammatory and analgesic properties compared to naproxen, the parent compound from which it is derived. However, the limitations of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide include its relatively high cost of synthesis and the need for further clinical studies to establish its safety and efficacy in humans.
Future Directions
Several future directions have been proposed for the development of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide as a potential therapeutic agent. These include the evaluation of its efficacy in clinical trials for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Moreover, the potential use of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide in combination with other anti-inflammatory agents has also been proposed. Finally, the development of novel derivatives of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide with improved pharmacokinetic and pharmacodynamic properties is also an area of active research.
Synthesis Methods
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide is synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde and 2-anilinobutanohydrazide in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been extensively studied for its potential therapeutic applications in various inflammatory conditions. It has been shown to possess anti-inflammatory and analgesic properties in preclinical models of arthritis, colitis, and neuropathic pain. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to be effective in reducing the levels of inflammatory biomarkers such as prostaglandins and cytokines.
properties
IUPAC Name |
2-anilino-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-5-16(22-15-9-7-6-8-10-15)20(24)23-21-13-14-11-17(25-2)19(27-4)18(12-14)26-3/h6-13,16,22H,5H2,1-4H3,(H,23,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFWKKYHKKMDKM-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.